tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a fluorinated amine with a spirocyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions include substituted spirocyclic compounds, oxidized or reduced derivatives, and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its application .
Comparison with Similar Compounds
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H19FN2O2 |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(12)5-13-11/h8,13H,4-7H2,1-3H3 |
InChI Key |
IYRVVPQYFUNAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)F |
Origin of Product |
United States |
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